
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Triazole Derivatives in Drug Discovery
Triazole derivatives represent a vital class of heterocyclic compounds notable for their diverse biological activities, which make them of great interest in drug discovery and medicinal chemistry. The triazoles, including 1H-1,2,3-triazoles and 2H-1,2,3-triazoles, have been explored for various therapeutic applications due to their structural versatility and stability. These compounds are involved in the development of drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. Their broad range of biological activities stems from their ability to undergo minor modifications, which helps in circumventing legal restrictions and enhancing pharmacological profiles (Ferreira et al., 2013).
Eco-friendly Synthesis of Triazoles
The synthesis of triazoles using eco-friendly procedures has gained significant attention, focusing on sustainable methods that reduce environmental impact. Advances in this area include the use of water as a solvent, microwave irradiation, and the employment of bio-sourced catalysts. Such eco-friendly approaches offer benefits such as shorter reaction times, easier work-up, and higher yields compared to traditional methods. This is particularly relevant for the industrial synthesis of drugs and could be applied to the compound if structurally similar (De Souza et al., 2019).
Heterocyclic Compounds as CNS Drugs
Heterocyclic compounds with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) are crucial in designing Central Nervous System (CNS) acting drugs. Their structural features allow for a wide range of CNS effects, from depression to euphoria and convulsion. This indicates the potential of such compounds, including triazoles, in developing novel therapeutic agents targeting CNS disorders (Saganuwan, 2017).
Bioremediation and Environmental Applications
While not directly related to the specific chemical structure , research on bioremediation and the environmental fate of chlorinated compounds, including DDT and its derivatives, sheds light on the broader context of environmental science and toxicology. Understanding the mechanisms of biodegradation and environmental impact of related compounds can provide insights into potential ecological considerations or applications for similar chemical entities (Foght et al., 2001).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-6-3-11(8-19)20-17-4-5-18-20/h1-2,4-5,7,11H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVXENLEGXWXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)
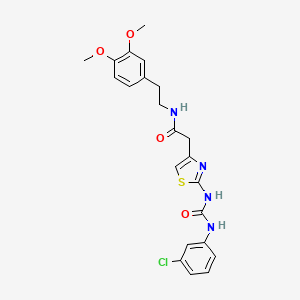


![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)
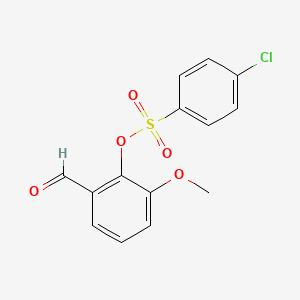
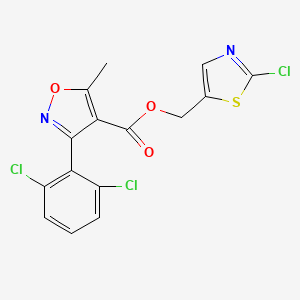
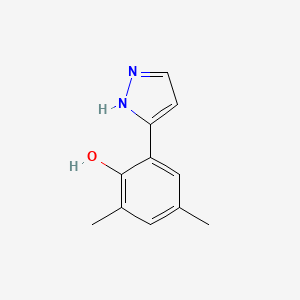
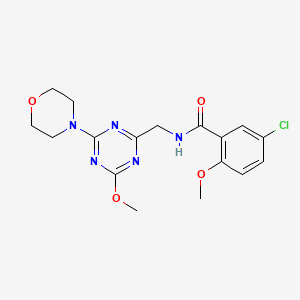
![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)
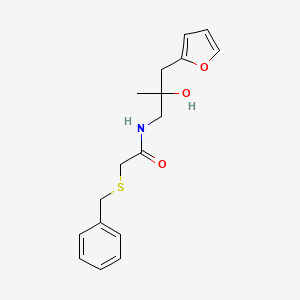

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)